molecular formula C19H22N6O B2601352 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396815-40-9

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2601352
CAS RN: 1396815-40-9
M. Wt: 350.426
InChI Key: XAQPIWYWBMBNFN-UHFFFAOYSA-N
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Description

“2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Yurttas et al. developed a compound with a similar structure by using a specific scheme and evaluated its antitumor potential .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole nucleus and a pyrimidine ring linked by an acetamide group. The indole nucleus is a heterocyclic system that provides the skeleton to many bioactive compounds .


Chemical Reactions Analysis

Indole derivatives, including this compound, are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property makes them valuable in the synthesis of various pharmacologically active compounds .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with specific odors . It is highly soluble in water and other polar solvents . These properties may also apply to the compound , given its indole nucleus.

Scientific Research Applications

Histamine H4 Receptor Ligands and Anti-Inflammatory Agents

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide and related compounds have been explored for their role as histamine H4 receptor ligands. Research has indicated that certain analogs of this compound, particularly those with modifications to the pyrimidine and piperazine components, exhibit potent in vitro activity and function as anti-inflammatory agents in animal models, hinting at their potential in treating inflammation-related conditions and pain management (Altenbach et al., 2008).

Antiallergic Properties

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , has been synthesized and assessed for antiallergic activity. Some derivatives in this series, especially those with specific substitutions on the indole ring, demonstrated significant potency in inhibiting histamine release in guinea pig models, showcasing their potential as antiallergic agents (Menciu et al., 1999).

Antimicrobial and Antimycobacterial Properties

Compounds structurally similar to 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been synthesized and found to exhibit significant antimicrobial and antimycobacterial properties. Specific analogs demonstrated remarkable activity against a spectrum of bacterial and fungal strains, including strains resistant to certain medications, indicating their potential as a new class of antimicrobial and antimycobacterial agents (Kanagarajan & Gopalakrishnan, 2012).

Cognitive Enhancement Potential

Research on derivatives structurally related to 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide indicates potential cognitive enhancement properties. A particular study focusing on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed positive effects on memory capabilities in mice models, suggesting a potential avenue for research into cognitive disorders or enhancement therapies (Li Ming-zhu, 2008).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide” could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

2-indol-1-yl-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-19(26)13-25-7-6-15-4-2-3-5-16(15)25/h2-7,12,14H,8-11,13H2,1H3,(H,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQPIWYWBMBNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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